L-alaninamide hydrochloride structural formula and stereochemistry
L-alaninamide hydrochloride structural formula and stereochemistry
An In-depth Technical Guide to L-Alaninamide Hydrochloride: Structure, Stereochemistry, and Synthesis
Abstract
L-alaninamide hydrochloride is the hydrochloride salt of L-alaninamide, a derivative of the naturally occurring amino acid L-alanine. It serves as a crucial building block in peptide synthesis and as an intermediate in the development of various pharmaceutical compounds.[1][2] This technical guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, and detailed experimental protocols for its synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure and Stereochemistry
L-alaninamide hydrochloride is a chiral molecule, inheriting its stereochemistry from the L-alanine precursor. The amine group is attached to the alpha-carbon, which is a stereocenter. The "L" designation indicates that it is the enantiomer that rotates plane-polarized light to the left (levorotatory), corresponding to the (S) configuration under the Cahn-Ingold-Prelog priority rules.
The structure consists of a central carbon atom (the alpha-carbon) bonded to a methyl group, an amino group (-NH2), a hydrogen atom, and a carboxamide group (-CONH2). In the hydrochloride salt form, the amino group is protonated to form an ammonium group (-NH3+), which is associated with a chloride ion (Cl-).
Structural Formula
The chemical formula for L-alaninamide hydrochloride is C₃H₈N₂O·HCl.[3][4] The structure is depicted below, highlighting the stereocenter.
Caption: 2D structure of L-alaninamide hydrochloride showing the (S)-stereochemistry at the alpha-carbon.
Chemical Identifiers
Physicochemical Properties
L-alaninamide hydrochloride is typically a white to light yellow crystalline powder.[1][6][7] It is soluble in water, slightly soluble in ethanol, and insoluble in ether or n-butanol.[8][9] A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₉ClN₂O | [7][9] |
| Molecular Weight | 124.57 g/mol | [3][4] |
| Melting Point | 196 - 217 °C | [3][6][7] |
| Boiling Point | 247.4 °C at 760 mmHg | [6][7] |
| Density | ~1.307 g/cm³ | [9] |
| Specific Optical Rotation | [α] = +9.0° to +13.0° (c=1 in Methanol) | [5][10] |
| Flash Point | 103.4 °C | [6][7] |
| pH | ~4.5 (in solution) | [9] |
| Polar Surface Area (PSA) | 69.11 Ų | [6] |
| XLogP3 | 1.02150 | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of L-alaninamide hydrochloride.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data provides information about the hydrogen atoms in the molecule.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference(s) |
| 5.07 ppm | br. s | 1H | -NH (from Boc-protected intermediate) | [8] |
| 4.22 - 4.37 ppm | m / br. s | 1H | α-H (CH) | [8] |
| 1.40 ppm | d, J=7.1 Hz | 3H | -CH₃ | [8] |
Note: The provided NMR data is for an N-Boc protected intermediate in CDCl₃, as detailed public data for the final hydrochloride salt in solvents like D₂O or DMSO-d₆ is limited in the search results.
Experimental Protocol: Synthesis
A common and effective method for synthesizing L-alaninamide hydrochloride involves the esterification of L-alanine, followed by ammonolysis and subsequent acidification.[1][8][11]
Synthesis Workflow
The multi-step synthesis process is outlined in the diagram below.
Caption: Workflow diagram for the synthesis of L-alaninamide hydrochloride from L-alanine.
Detailed Methodology
This protocol is based on a general procedure reported in the literature.[1][8][11]
Materials:
-
L-Alanine (100 g)
-
Methanol (500 g)
-
Thionyl chloride (90 ml)
-
Ammonia gas (0.56 kg)
-
Hydrochloric acid (10% solution, ~34.5 ml)
-
Acetone (400 ml)
-
1000 ml three-necked flask and other standard laboratory glassware
Procedure:
-
Esterification:
-
Add 100 g of L-alanine and 500 g of methanol to a 1000 ml three-necked flask.
-
Slowly add 90 ml of thionyl chloride dropwise while maintaining the reaction temperature below 35 °C.
-
After the addition is complete, heat the mixture to reflux (not exceeding 80°C) in a water bath to ensure the complete removal of the generated SO₂ gas. This step yields L-alanine methyl ester hydrochloride.[1][8]
-
-
Ammonolysis:
-
Workup and Concentration:
-
Heat the water bath to 55 °C to remove the excess ammonia gas and concentrate the reaction mixture to a volume of about 300 ml.
-
Once the ammonia is completely removed, filter the mixture to remove the precipitated ammonium chloride. Rinse the filter cake with 100 ml of methanol and combine the filtrate with the mother liquor.[8]
-
-
Acidification and Crystallization:
-
Transfer the combined solution to a beaker.
-
Slowly add 10% hydrochloric acid dropwise to adjust the pH to approximately 1.55.[1][8]
-
Seal the beaker and place it in a refrigerator for 12 hours.
-
Remove the beaker from the refrigerator and add 400 ml of acetone to induce the crystallization of the product.[1][8]
-
-
Isolation and Drying:
Applications in Research and Development
L-alaninamide hydrochloride is primarily utilized as a versatile intermediate in organic and medicinal chemistry.
-
Peptide Synthesis: It serves as a starting material for the synthesis of peptides and peptidomimetics, where the amide group can be a key structural feature.[1]
-
Pharmaceutical Intermediates: It is used in the preparation of novel bioactive molecules, including amide derivatives of steroidal compounds that have shown potential glucocorticoid activity.[1][6][7]
-
Biochemical Research: Due to its structural similarity to natural amino acids, it is employed in studies related to enzyme inhibition and other biochemical processes.[2] It has also been noted for its potential anti-inflammatory properties.[3]
References
- 1. L-Alaninamide hydrochloride | 33208-99-0 [chemicalbook.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. L-Alaninamide hydrochloride | 33208-99-0 | FA38403 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. L-Alaninamide hydrochloride, 95% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. L-Alaninamide Hydrochloride CAS 33208-99-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Page loading... [wap.guidechem.com]
- 9. L-Alaninamide HCl Or Hydrochloride BP EP USP CAS 33208-99-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. L-Alaninamide Hydrochloride 33208-99-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. CN108069867A - A kind of preparation method of L- alanimamides hydrochloride - Google Patents [patents.google.com]
